Dicyclohexylborane Dicyclohexylborane
Brand Name: Vulcanchem
CAS No.: 1568-65-6
VCID: VC20967726
InChI: InChI=1S/C12H22B/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11-12H,1-10H2
SMILES: [B](C1CCCCC1)C2CCCCC2
Molecular Formula: C12H22B
Molecular Weight: 177.12 g/mol

Dicyclohexylborane

CAS No.: 1568-65-6

Cat. No.: VC20967726

Molecular Formula: C12H22B

Molecular Weight: 177.12 g/mol

* For research use only. Not for human or veterinary use.

Dicyclohexylborane - 1568-65-6

Specification

CAS No. 1568-65-6
Molecular Formula C12H22B
Molecular Weight 177.12 g/mol
Standard InChI InChI=1S/C12H22B/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11-12H,1-10H2
Standard InChI Key LUHUASWMJCSDTG-UHFFFAOYSA-N
SMILES [B](C1CCCCC1)C2CCCCC2
Canonical SMILES [B](C1CCCCC1)C2CCCCC2

Introduction

PropertyValueReference
CAS Number1568-65-6
Molecular FormulaC₁₂H₂₃B
Molecular Weight178.12 g/mol
Physical StateWhite solid
Melting Point103-105°C
Boiling Point263.7±23.0°C (Predicted)
SolubilitySoluble in THF, diethyl ether, dichloromethane, and pentane
The structural characteristics of dicyclohexylborane provide it with unique reactivity patterns. With its molecular formula C₁₂H₂₃B, the compound features a central boron atom with two cyclohexyl groups, creating a sterically hindered environment around the boron center that influences its chemical behavior . It's worth noting that while most sources cite the molecular formula as C₁₂H₂₃B, some literature references it as C₁₂H₂₂B, which represents a minor discrepancy in the field .

Synthesis Methods

Standard Preparation Procedures

Dicyclohexylborane is primarily synthesized through the hydroboration of cyclohexene. This reaction typically employs either borane-tetrahydrofuran complex or borane-dimethyl sulfide as the boron source . The procedure represents a foundational method in organoboron chemistry, demonstrating the utility of hydroboration reactions in creating sterically defined boron compounds.
A detailed synthetic protocol involves charging a 250 mL flask equipped with a septum inlet and magnetic stir bar with 50 mmol of borane-dimethyl sulfide complex and 18 mL of freshly distilled tetrahydrofuran. This mixture is cooled to 0°C before 115 mmol of cyclohexene is added dropwise. After stirring at 0°C for 1 hour, dicyclohexylborane separates from the reaction mixture as a white solid . This procedure highlights the straightforward nature of the synthesis, making it accessible for laboratory preparation.

Alternative Synthesis Routes

Recent advances in synthetic methodology have introduced alternative approaches to preparing dicyclohexylborane. Notably, researchers have developed a method using borane-1,4-thioxane as the boron source for the hydroboration of cyclohexene . This alternative route provides options for chemists seeking different reagent combinations or working under specific laboratory constraints.
The synthesis of dicyclohexylborane generally achieves high yields, with reports indicating yields above 90% for optimized procedures . These efficient synthetic pathways contribute to the compound's accessibility for research and industrial applications.

Reactivity and Chemical Properties

General Reactivity Profile

Dicyclohexylborane exhibits distinct reactivity patterns characteristic of organoboron compounds. Its reactivity is primarily centered around the electron-deficient boron atom, which readily participates in various transformations. The compound serves as a reducing agent and hydroboration reagent, with applications spanning numerous organic synthesis pathways .
The stability of dicyclohexylborane requires specific handling considerations. The compound must be used immediately upon generation or stored as a solid under dry nitrogen to maintain its integrity . This reactivity profile necessitates controlled laboratory conditions to preserve the compound's effectiveness in synthetic applications.

Key Reaction Types

Dicyclohexylborane participates in several important reaction types that define its utility in organic synthesis:

  • Hydroboration reactions: The compound effectively hydroborates alkynes, alkenes, and allenes, introducing the boron moiety in a stereoselective manner .

  • Reduction reactions: Dicyclohexylborane serves as a reducing agent for ketones and α,β-unsaturated ketones, offering selective reduction capabilities that complement other available reducing agents .

  • Cycloaddition reactions: Research has demonstrated the compound's ability to participate in cycloaddition reactions, particularly when functionalized with azide groups that can react with alkynes .
    These reaction patterns establish dicyclohexylborane as a versatile reagent with broad applicability in synthetic organic chemistry, capable of facilitating transformations that might be challenging with other reagents.

Applications in Organic Synthesis

Role in Natural Product Synthesis

Dicyclohexylborane has demonstrated significant utility in the synthesis of complex natural products. A notable example includes its application in synthesizing chlorosulfolipid products such as deschloromytilipin A . These syntheses highlight the compound's ability to facilitate stereoselective transformations in complex molecular scaffolds.
The stereoselective properties of dicyclohexylborane make it particularly valuable for natural product synthesis, where controlling stereochemistry often presents significant challenges. The reagent's ability to deliver hydride in a controlled manner enables precise manipulation of stereogenic centers in complex molecules.

Specialized Synthetic Applications

Beyond natural product synthesis, dicyclohexylborane finds specialized applications in various synthetic contexts:

  • Stereoselective reductions of carbonyl compounds, allowing for controlled manipulation of stereochemistry in complex synthetic intermediates .

  • Regioselective hydroboration of unsymmetrical alkenes and alkynes, providing access to specifically functionalized organoboron intermediates .

  • Boron-mediated cycloaddition chemistry, enabling the construction of heterocyclic structures through reaction with azides and other functional groups .
    These applications demonstrate the compound's versatility across multiple synthetic contexts, establishing it as a valuable tool in the organic chemist's arsenal for constructing complex molecular architectures.

CategoryInformationReference
GHS SymbolsGHS02, GHS05
Signal WordDanger
Hazard StatementsH314-H250 (Causes severe skin burns and eye damage; Catches fire spontaneously if exposed to air)
Hazard CodesF (Flammable), C (Corrosive)
Risk Statements17-34
These hazard indicators emphasize the need for careful handling practices when working with dicyclohexylborane to prevent accidents and exposure-related health effects.

Market Analysis and Future Perspectives

Current Market Trends

The dicyclohexylborane market demonstrates significant growth potential, according to recent market research. As of 2025, analysts have identified substantial expansion in the market, with projections indicating continued growth through 2031 . This growth trajectory reflects the compound's increasing importance in various chemical applications and research domains.
Market Research Pulse has released comprehensive analysis in April 2025 documenting the current state and future prospects of the dicyclohexylborane market. Their findings suggest that increasing demand for specialized organic synthesis reagents is driving market expansion .

Research and Development Directions

Current research involving dicyclohexylborane focuses on several promising directions:

  • Development of new synthetic methodologies employing dicyclohexylborane for challenging transformations in pharmaceutical synthesis.

  • Exploration of novel reaction conditions to expand the compound's application range in organic synthesis.

  • Investigation of structure-activity relationships to understand and optimize the reactivity patterns of dicyclohexylborane and related compounds. These research directions suggest a dynamic future for dicyclohexylborane applications, with potential for expanded utility across chemical research and industrial contexts.

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